molecular formula C5H11NO3S B2938424 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide CAS No. 1780693-59-5

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide

Cat. No.: B2938424
CAS No.: 1780693-59-5
M. Wt: 165.21
InChI Key: QQZYMXZAWMIWPB-UHFFFAOYSA-N
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Description

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide (CAS RN: 88511-13-1) is a sulfur-containing heterocyclic compound with a thietane backbone (four-membered ring) and functional groups including an amine (-NH₂) and a hydroxyethyl (-CH₂CH₂OH) substituent. Its molecular formula is C₃H₇NO₂S, and it is characterized by the sulfone group (1,1-dioxide), which enhances its polarity and stability compared to non-oxidized thietanes.

Properties

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYMXZAWMIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thiourea to form the thietane ring, followed by oxidation to introduce the sulfone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and functional groups allow it to form specific interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS RN Molecular Formula Molecular Weight Key Features Biological Activity/Applications Reference
3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 88511-13-1 C₃H₇NO₂S 121.16 Thietane core, -NH₂, -CH₂CH₂OH substituents Potential sp³-rich building block
3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride 1909287-48-4 C₅H₁₂ClNO₂S 193.67 Dimethyl substituents, hydrochloride salt Investigated for enantioselective synthesis
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide 302581-36-8 C₆H₁₃NO₄S 195.24 Five-membered thiolane ring, -OH and -NHCH₂CH₂OH groups Structural similarity to thietane derivatives
3-Dimethylamino-2-phenylthietane 1,1-dioxide Not provided C₁₁H₁₅NO₂S 237.31 Aromatic phenyl group, dimethylamino substituent High MAO inhibitory activity
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride 1876537-97-1 C₉H₁₉ClNO₂S 247.78 Ethylamino side chain, hydrochloride salt Intermediate in medicinal chemistry

Physicochemical Properties

  • Solubility and Stability: The hydroxyethyl group in the target compound may improve water solubility compared to non-polar analogues like 2,2-dimethylthietane 1,1-dioxide (CAS 31462-45-0) .
  • Melting Points: Derivatives such as 4-allyl-6-chloro-4H-thieno-thiadiazine 1,1-dioxide exhibit melting points of 85–92°C, reflecting the influence of aromaticity and substituents on crystallinity .

Key Research Findings

Substituent Effects : The presence of electron-donating groups (e.g., -NH₂, -OH) enhances reactivity in cyclization and substitution reactions, while bulky substituents (e.g., phenyl, dimethyl) improve metabolic stability .

Synthetic Utility : Thietane 1,1-dioxides serve as versatile intermediates for generating enantiomerically pure compounds via transition-metal catalysis, a critical advantage over less functionalized heterocycles .

Biological Activity

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide, a thietane derivative, has garnered interest due to its potential biological activities. This compound's unique structure may contribute to various pharmacological effects, making it a subject of ongoing research.

Chemical Structure

The compound can be represented as follows:

C5H11NO3S\text{C}_5\text{H}_{11}\text{N}\text{O}_3\text{S}

This structure includes a thietane ring, an amino group, and a hydroxyethyl side chain, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound has a promising potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, hindering protein synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to the control group, indicating its potential as an effective treatment option.

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